molecular formula C9H12N2 B064645 N-(pyridin-4-ylmethyl)cyclopropanamine CAS No. 193153-60-5

N-(pyridin-4-ylmethyl)cyclopropanamine

Cat. No.: B064645
CAS No.: 193153-60-5
M. Wt: 148.2 g/mol
InChI Key: FKVLLYTWAGEYSO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-pyridin-4-ylmethyl-amine typically involves the reaction of cyclopropylamine with pyridine derivatives under controlled conditions. One common method includes the use of Grignard reagents to introduce the cyclopropyl group into the pyridine ring . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and temperatures ranging from room temperature to 120°C .

Industrial Production Methods

Industrial production of Cyclopropyl-pyridin-4-ylmethyl-amine may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl-pyridin-4-ylmethyl-ketone, while reduction can produce cyclopropyl-pyridin-4-ylmethyl-amine derivatives with altered functional groups .

Scientific Research Applications

Cyclopropyl-pyridin-4-ylmethyl-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Cyclopropyl-pyridin-4-ylmethyl-amine can be compared with other similar compounds such as N-(pyridin-4-yl)pyridin-4-amine and its derivatives . These compounds share structural similarities but may differ in their chemical reactivity and biological activity. The unique cyclopropyl group in Cyclopropyl-pyridin-4-ylmethyl-amine imparts distinct properties that can be advantageous in certain applications .

List of Similar Compounds

Biological Activity

N-(pyridin-4-ylmethyl)cyclopropanamine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. The compound features a cyclopropane moiety and a pyridine ring, which are known to influence its interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to modulate specific enzymatic pathways. One key target is the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). These lipids are involved in various physiological processes, including pain modulation, inflammation, and appetite regulation.

Structure-Activity Relationship (SAR)

Recent studies have focused on the SAR of compounds related to NAPE-PLD inhibition. For instance, modifications in the substituents on the pyridine ring and cyclopropane core have been shown to influence the potency and selectivity of these inhibitors.

Table 1: Structure-Activity Relationship Findings

CompoundSubstituentIC50 (µM)Remarks
Compound 1-CH310Moderate potency
Compound 2-OCH35Enhanced activity
Compound 3-Cl3High selectivity for NAPE-PLD

Case Study 1: In Vivo Efficacy

A study investigated the effects of this compound on emotional behavior in animal models. The compound was administered to mice, and behavioral assays indicated a significant reduction in anxiety-like behaviors compared to control groups. This suggests that modulation of NAPE levels through inhibition of NAPE-PLD may have therapeutic implications for anxiety disorders.

Case Study 2: Anti-inflammatory Properties

Another research effort evaluated the anti-inflammatory effects of this compound in macrophage-like THP-1 cells. The results demonstrated that treatment with this compound led to a decrease in pro-inflammatory cytokines such as IL-6 and TNFα, indicating potential utility in managing inflammatory diseases.

Research Findings

Recent literature highlights several promising findings regarding the biological activity of this compound:

  • Inhibition of NAPE-PLD : Studies have shown that this compound effectively inhibits NAPE-PLD with an IC50 value in the low micromolar range, making it a candidate for further development as a therapeutic agent targeting lipid-mediated pathways .
  • Psychotropic Effects : Animal studies have indicated that modulation of NAEs through inhibition of their biosynthesis can lead to altered emotional states, suggesting implications for mood disorders .
  • Cytokine Modulation : The compound's ability to reduce inflammatory cytokine production positions it as a potential anti-inflammatory agent, warranting further exploration in clinical settings .

Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-2-9(1)11-7-8-3-5-10-6-4-8/h3-6,9,11H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKVLLYTWAGEYSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360124
Record name Cyclopropyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193153-60-5
Record name Cyclopropyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclopropylamine (69 μL, 0.99 mmol) in ethanol (1 mL) was mixed with 4-pyridinecarbaldehyde (86 μL, 0.99 mmol) at room temperature and refluxed at 90° C. for 2 hours. After completion of the reaction, the ethanol was evaporated azeotropically. The resulting reaction product in methanol (1 mL) was mixed with sodium borohydride (204 mg, 5.40 mmol) under cooling with ice and stirred at room temperature for 24 hours. After completion of the reaction, the reaction solution was mixed with ethyl acetate, and the organic layer was washed with saturated aqueous ammonium chloride, dried over anhydrous sodium sulfate and evaporated under reduced pressure to give the desired product (185 mg, quant.).
Quantity
69 μL
Type
reactant
Reaction Step One
Quantity
86 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
204 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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